molecular formula C9H7ClF3NO2 B1391512 Ethyl 3-chloro-6-(trifluoromethyl)picolinate CAS No. 1214332-53-2

Ethyl 3-chloro-6-(trifluoromethyl)picolinate

Cat. No.: B1391512
CAS No.: 1214332-53-2
M. Wt: 253.6 g/mol
InChI Key: XEQBTMXRTLNPGP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7ClF3NO2. It is a derivative of picolinic acid, where the ethyl ester is substituted with a chlorine atom at the third position and a trifluoromethyl group at the sixth position.

Preparation Methods

The synthesis of Ethyl 3-chloro-6-(trifluoromethyl)picolinate typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid as the primary starting material.

    Chlorination: The picolinic acid undergoes chlorination to introduce a chlorine atom at the third position.

    Trifluoromethylation: The chlorinated intermediate is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the sixth position.

    Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-chloro-6-(trifluoromethyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its reactivity and ability to form stable complexes with enzymes or receptors. This interaction can inhibit or modify the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Ethyl 3-chloro-6-(trifluoromethyl)picolinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQBTMXRTLNPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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